2-(Pyridin-3-yl)propan-2-ol
Overview
Description
2-(Pyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H11NO It features a pyridine ring substituted at the 3-position with a propan-2-ol group
Mechanism of Action
Target of Action
It is known that pyridine derivatives have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It is known that pyridine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Result of Action
It is known that pyridine derivatives can exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)propan-2-ol typically involves the reaction of pyridine with appropriate alkylating agents. One common method is the alkylation of pyridine with 2-bromo-2-propanol under basic conditions. The reaction proceeds as follows: [ \text{Pyridine} + \text{2-bromo-2-propanol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 2-(Pyridin-3-yl)propan-2-one
Reduction: 2-(Piperidin-3-yl)propan-2-ol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-(Pyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)propan-2-ol
- 2-(Pyridin-4-yl)propan-2-ol
- 3-(Pyridin-2-yl)propan-1-ol
Comparison: 2-(Pyridin-3-yl)propan-2-ol is unique due to the position of the hydroxyl group on the propan-2-ol chain and the pyridine ring. This specific structure influences its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
2-pyridin-3-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTIJLGACUHBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443923 | |
Record name | 2-(Pyridin-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15031-77-3 | |
Record name | 2-(Pyridin-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pyridin-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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